molecular formula C21H24ClNO B216588 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride CAS No. 100482-64-2

1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride

Cat. No. B216588
CAS RN: 100482-64-2
M. Wt: 341.9 g/mol
InChI Key: PNPUAKIUYVZIOE-KLSJZZFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. This compound has been studied extensively for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and myasthenia gravis.

Mechanism of Action

The mechanism of action of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride involves the inhibition of acetylcholinesterase. By inhibiting this enzyme, the levels of acetylcholine in the nervous system are increased, leading to improved cognitive function, muscle contraction, and memory. This compound has also been found to have neuroprotective properties, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the nervous system, leading to improved cognitive function, muscle contraction, and memory. This compound has also been found to have neuroprotective properties, which may be beneficial in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride in lab experiments include its potent inhibitory effect on acetylcholinesterase, its neuroprotective properties, and its potential use in the treatment of various neurological disorders. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the research and development of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride. One potential direction is the development of more potent and selective inhibitors of acetylcholinesterase, which may have greater therapeutic potential. Another direction is the investigation of the neuroprotective properties of this compound, which may have implications for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of various neurological disorders.

Synthesis Methods

The synthesis of 1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride involves the reaction of 1,1-diphenyl-3-buten-2-one with piperidine and hydrochloric acid. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride has been extensively studied for its potential use in the treatment of various neurological disorders. It has been found to be a potent inhibitor of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, cognitive function, and memory.

properties

CAS RN

100482-64-2

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

(E)-1,1-diphenyl-4-piperidin-1-ium-1-ylbut-3-en-2-one;chloride

InChI

InChI=1S/C21H23NO.ClH/c23-20(14-17-22-15-8-3-9-16-22)21(18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-14,17,21H,3,8-9,15-16H2;1H/b17-14+;

InChI Key

PNPUAKIUYVZIOE-KLSJZZFUSA-N

Isomeric SMILES

C1CC[NH+](CC1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

SMILES

C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Canonical SMILES

C1CC[NH+](CC1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

synonyms

1,1-Diphenyl-4-piperidino-3-buten-2-one hydrochloride

Origin of Product

United States

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